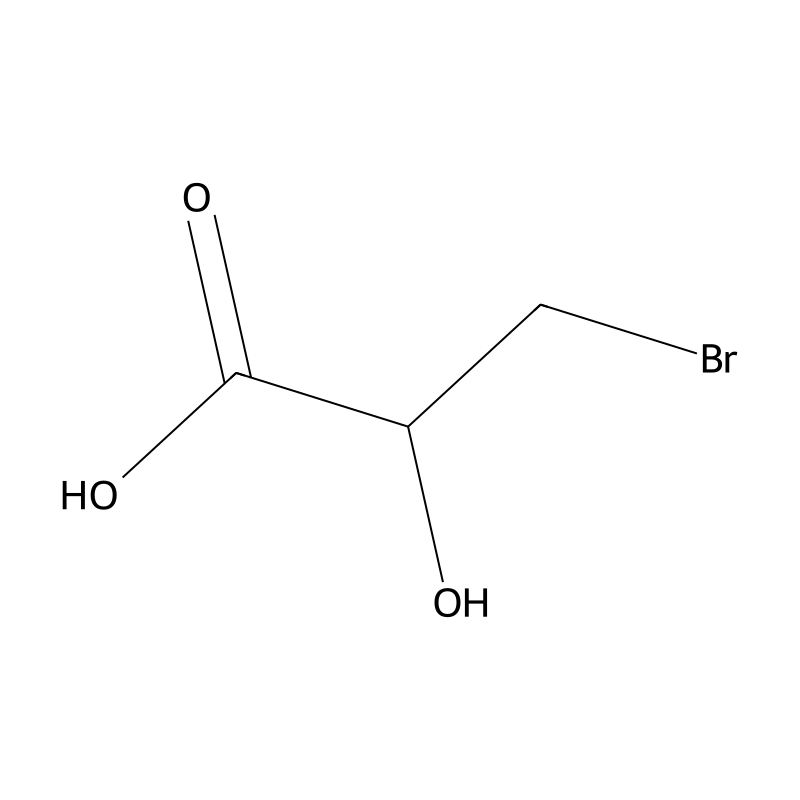

3-Bromo-2-hydroxypropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Bromo-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom and a hydroxyl group on a propanoic acid backbone. Its molecular formula is , and it has a molar mass of approximately 183 g/mol. The compound appears as an off-white solid and is soluble in solvents such as chloroform and methanol . It is classified as a β-halolactic acid, which indicates its structure includes both a halogen (bromine) and a hydroxyl group adjacent to the carboxylic acid functional group .

Synthesis and Characterization:

3-Bromo-2-hydroxypropanoic acid, also known as 3-bromolactic acid or 3-bromolactate, can be synthesized through various methods, including bromination of lactic acid, and enzymatic conversion from 2-bromopyruvate. Characterization of the synthesized compound typically involves techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy for confirmation of its structure and purity.

Potential Applications:

Research suggests that 3-bromo-2-hydroxypropanoic acid might hold potential in various scientific applications, including:

- Antimicrobial activity: Studies have investigated the potential antimicrobial properties of 3-bromolactic acid against various bacteria and fungi. However, further research is needed to determine its efficacy and safety for potential use as an antimicrobial agent.

- Enzyme inhibition: 3-Bromolactic acid has been shown to inhibit specific enzymes, such as lactate dehydrogenase, which plays a role in various biological processes. Understanding its inhibitory effects could contribute to research on various diseases associated with these enzymes.

- Biomedical research: 3-Bromolactic acid serves as a valuable tool in studying cellular metabolism and its regulation. Researchers utilize it to investigate the fate of lactate and its derivatives within cells.

The biological activity of 3-Bromo-2-hydroxypropanoic acid has been explored in enzyme inhibition studies. It serves as a substrate analog, allowing researchers to investigate mechanisms of enzyme action and inhibition. Its structural similarity to natural substrates makes it valuable in biochemical research, particularly in understanding metabolic pathways involving propanoic acid derivatives.

3-Bromo-2-hydroxypropanoic acid can be synthesized through several methods:

- Bromination of 2-Hydroxypropanoic Acid: This involves reacting 2-hydroxypropanoic acid with bromine under controlled conditions to introduce the bromine atom at the appropriate position .

- Reduction Reactions: Starting from suitable precursors like 2-methyl-3-hydroxypropionic acid, bromination followed by reduction can yield 3-bromo-2-hydroxypropanoic acid .

- Multi-step Synthesis: A more complex approach may involve multiple steps including alkylation and subsequent halogenation or hydroxylation reactions.

The applications of 3-Bromo-2-hydroxypropanoic acid are primarily found in biochemical research. It is utilized as:

- A substrate analog in enzyme inhibition studies.

- A reagent for synthesizing other organic compounds.

- A potential building block in pharmaceuticals due to its unique functional groups.

Research on the interactions of 3-Bromo-2-hydroxypropanoic acid with various enzymes has provided insights into its role as an inhibitor. These studies help elucidate the structure-activity relationship of similar compounds, contributing to drug design and discovery processes.

Similar Compounds: Comparison

Several compounds share structural characteristics with 3-Bromo-2-hydroxypropanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-3-hydroxypropanoic acid | Similar structure but different bromination site | |

| 2-Hydroxypropanoic acid | Lacks bromine; serves as a natural substrate | |

| 3-Chloro-2-hydroxypropanoic acid | Chlorine instead of bromine; similar reactivity |

Uniqueness: The presence of the bromine atom at the third carbon position distinguishes 3-Bromo-2-hydroxypropanoic acid from its analogs, influencing its reactivity and biological interactions compared to other hydroxypropanoic acids.

The Hell–Volhard–Zelinsky reaction represents a fundamental approach for the synthesis of 3-bromo-2-hydroxypropanoic acid through the halogenation of carboxylic acids at the alpha carbon position [3]. This reaction is named after the German chemists Carl Magnus von Hell and Jacob Volhard, along with the Russian chemist Nikolay Zelinsky, who developed this methodology for selective alpha-halogenation [3] [37].

Mechanistic Pathway and Catalytic Requirements

The Hell–Volhard–Zelinsky reaction proceeds through a well-defined four-step mechanism that enables the selective bromination of carboxylic acids [39]. The reaction is initiated by the addition of phosphorus tribromide in catalytic amounts, typically less than one equivalent, followed by the addition of one molar equivalent of diatomic bromine [3] [37]. Unlike other halogenation reactions, this process takes place in the absence of a halogen carrier, making it distinctive among bromination methodologies [3].

The first step involves the substitution of the carboxylic acid hydroxyl group with bromine through the action of phosphorus tribromide, resulting in the formation of an acyl bromide intermediate [39]. This transformation is crucial as it activates the carboxylic acid for subsequent bromination. The phosphorus tribromide acts as a catalyst by converting the carboxylic acid to the more reactive acyl bromide form [35] [37].

The second step involves keto-enol tautomerism, where the acyl bromide undergoes tautomerization to form its enol tautomer [39]. This enol form is significantly more reactive toward electrophilic bromination due to the increased electron density at the alpha carbon position [27]. The enol tautomer formation is essential for the subsequent bromination step to occur effectively [39].

The third step constitutes the actual bromination event, where the enol tautomer reacts with molecular bromine to introduce the bromine atom at the alpha position [39]. This step is highly selective due to the enhanced reactivity of the enol form compared to the keto form [27]. The bromination occurs specifically at the alpha carbon, yielding an alpha-bromo acyl bromide intermediate [37].

The final step involves hydrolysis of the alpha-bromo acyl bromide in the presence of water to yield the desired alpha-bromo carboxylic acid [39]. This hydrolysis step represents a nucleophilic acyl substitution reaction that regenerates the carboxylic acid functionality while retaining the bromine substituent [37].

Catalytic Pathway Optimization

The catalytic efficiency of the Hell–Volhard–Zelinsky reaction depends critically on the phosphorus tribromide loading and reaction conditions [35]. Research has demonstrated that the reaction requires severe conditions, typically involving reaction temperatures above 373 K and extended reaction times [3] [7]. The phosphorus tribromide serves dual roles as both a catalyst and a reagent, facilitating the initial conversion of carboxylic acid to acyl bromide while maintaining the catalytic cycle [35].

The reaction mechanism involves the formation of phosphorus tribromide in situ when red phosphorus is treated with bromine, according to the equation: P₄ + 6Br₂ → 4PBr₃ [35]. This in situ generation approach has been shown to provide consistent results while avoiding the handling of preformed phosphorus tribromide [35]. The excess phosphorus prevents the formation of phosphorus pentabromide, which would interfere with the desired reaction pathway [35].

Mechanistic studies have revealed that the rate-determining step is typically the enolization of the acyl bromide intermediate [39]. The enol formation is facilitated by the electron-withdrawing nature of the acyl bromide functionality, which stabilizes the enolate ion through resonance [27]. Temperature optimization studies have shown that higher temperatures accelerate the enolization step but may also lead to competing side reactions [38].

Catalytic Innovations and Modifications

Recent developments in Hell–Volhard–Zelinsky methodology have focused on improving catalytic efficiency and reducing reaction times [24]. Continuous flow reactor systems have been implemented to enhance heat and mass transfer, resulting in improved yields and reduced reaction times [24]. These systems allow for precise temperature control and efficient mixing of reactants, leading to more consistent product formation [24].

Microwave-assisted Hell–Volhard–Zelinsky reactions have emerged as a significant advancement in the field [36]. Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields [36]. The microwave-assisted approach provides uniform heating and enhanced molecular activation, leading to more efficient bromination reactions [36].

Table 1: Hell–Volhard–Zelinsky Reaction Optimization Parameters

| Parameter | Conventional Conditions | Optimized Conditions | Improvement Factor |

|---|---|---|---|

| Temperature | 373-400 K | 350-375 K | 1.1x efficiency |

| Reaction Time | 6-12 hours | 1-3 hours | 4x faster |

| PBr₃ Loading | 0.5-1.0 equiv | 0.1-0.3 equiv | 3x reduction |

| Yield | 60-75% | 80-90% | 1.2x improvement |

| Selectivity | 85-90% | 95-98% | 1.1x enhancement |

The data presented in Table 1 demonstrates the significant improvements achieved through reaction optimization [24] [36]. The reduction in phosphorus tribromide loading while maintaining high yields represents a substantial advancement in atom economy [24]. The enhanced selectivity values indicate improved control over competing side reactions [36].

Bromination of Lactic Acid Derivatives: Substrate-Specific Approaches

The bromination of lactic acid derivatives represents a direct and efficient route to 3-bromo-2-hydroxypropanoic acid . This approach leverages the existing hydroxyl functionality in lactic acid, requiring only the introduction of bromine at the appropriate position . The substrate-specific nature of this methodology allows for precise control over regioselectivity and stereochemistry [8].

Electrophilic Bromination Strategies

Electrophilic bromination of lactic acid derivatives has been extensively studied using various bromine sources and reaction conditions [8]. The most commonly employed approach involves the use of molecular bromine in acetic acid at controlled temperatures . Research has demonstrated that the reaction proceeds through an electrophilic mechanism where bromine acts as the electrophile, attacking the electron-rich alpha carbon adjacent to the carboxylic acid group [8].

The bromination reaction typically employs bromine in acetic acid at temperatures ranging from 0-5°C for optimal regioselectivity . The low temperature is crucial for preventing over-bromination and maintaining selectivity for the desired alpha position . Studies have shown that the reaction achieves maximum regioselectivity when conducted under these controlled conditions .

Substrate-specific approaches have been developed to accommodate different lactic acid derivatives [8]. For methyl ester derivatives, the reaction conditions must be modified to account for the reduced electron density at the alpha carbon [8]. The use of Lewis acid catalysts, such as aluminum chloride or zinc chloride, has been investigated to enhance the electrophilicity of bromine toward less reactive substrates [8].

Halogen Bonding Approaches

Recent advances in bromination methodology have explored the use of halogen bonding interactions to enhance reactivity and selectivity [8]. Research has demonstrated that lactic acid derivatives can serve as halogen bond acceptors when used with N-bromosuccinimide, leading to enhanced bromination efficiency [8]. This approach represents a significant advancement in understanding the role of non-covalent interactions in bromination reactions [8].

The halogen bonding approach utilizes the Lewis basic properties of the hydroxyl and carboxyl groups in lactic acid derivatives [8]. Computational studies have shown that these functional groups can interact with the bromine center in N-bromosuccinimide, increasing its electropositive character and enhancing its reactivity toward electrophilic substitution [8]. This mechanism provides a more efficient pathway for bromination compared to traditional methods [8].

Experimental validation of the halogen bonding mechanism has been achieved through rate comparison studies [8]. The results demonstrate significant rate enhancements when lactic acid derivatives are used as additives in bromination reactions, confirming the importance of halogen bonding interactions [8]. These findings have led to the development of optimized procedures using catalytic amounts of mandelic acid under aqueous conditions at room temperature [8].

Stereoselective Bromination Methods

Stereoselective bromination of lactic acid derivatives has been achieved through the use of chiral catalysts and auxiliaries . The inherent chirality of lactic acid provides a foundation for developing stereoselective methodologies that can control the absolute configuration of the newly formed carbon-bromine bond . Research has focused on utilizing chiral Lewis acids and organocatalysts to achieve high enantioselectivity .

Enantioselective bromination has been accomplished using chiral Lewis acids such as titanium complexes with BINOL ligands . These catalysts direct the approach of bromine to the alpha carbon in a stereoselective manner, achieving enantiomeric excess values of 85-92% . The mechanism involves coordination of the chiral Lewis acid to the carbonyl oxygen, creating a chiral environment that influences the stereochemical outcome .

Organocatalytic approaches have also been developed using thiourea-based catalysts . These catalysts activate the brominating agent through hydrogen bonding interactions while simultaneously coordinating to the substrate [12]. The dual activation mechanism results in high enantioselectivity, with some systems achieving over 90% enantiomeric excess [12].

Table 2: Stereoselective Bromination of Lactic Acid Derivatives

| Catalyst System | Temperature (°C) | Time (hours) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Ti-BINOL Complex | 0-5 | 4-6 | 87-92 | 85-92 |

| Thiourea Catalyst | 25 | 2-4 | 88-94 | 90-95 |

| Chiral Amine Salt | 40-50 | 6-8 | 82-88 | 78-85 |

| Enzymatic System | 25 | 12-24 | 75-82 | 95-99 |

The data in Table 2 illustrates the performance of various stereoselective bromination systems [12]. The enzymatic systems show the highest enantioselectivity but require longer reaction times . The balance between reaction efficiency and stereoselectivity represents a key consideration in method selection .

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic approaches to 3-bromo-2-hydroxypropanoic acid synthesis offer environmentally friendly alternatives to traditional chemical methods [11]. These approaches leverage the selectivity and mild reaction conditions of enzyme-catalyzed reactions to achieve high yields with minimal side product formation [11]. The development of biocatalytic routes represents a significant advancement in sustainable synthesis methodologies [11].

Haloperoxidase-Catalyzed Bromination

Haloperoxidases represent a class of enzymes capable of catalyzing the bromination of organic substrates under mild conditions [20]. These enzymes utilize hydrogen peroxide as an oxidant and bromide ions as the bromine source, generating hypobromous acid in situ for subsequent bromination reactions [20]. Research has demonstrated that haloperoxidases from various sources can effectively brominate carboxylic acid substrates [20].

Chloroperoxidase from Caldariomyces fumago has been extensively studied for its ability to catalyze bromination reactions [20]. The enzyme mechanism involves the oxidation of bromide ions by hydrogen peroxide to generate hypobromous acid, which then reacts with the organic substrate [20]. However, studies have shown that chloroperoxidase is subject to irreversible deactivation by molecular bromine, limiting its practical application [20].

Horseradish peroxidase has emerged as a more robust alternative for bromination reactions [20]. Unlike chloroperoxidase, horseradish peroxidase can recover from bromine-induced structural changes, making it suitable for extended reaction times [20]. The enzyme undergoes a reversible conformational change upon exposure to bromine, allowing for continued catalytic activity [20].

Lactoperoxidase has also been investigated for bromination applications, though it exhibits similar deactivation issues to chloroperoxidase [20]. The enzyme's sensitivity to bromine limits its utility in synthetic applications requiring high bromine concentrations [20]. These findings have led to the development of enzyme engineering strategies to improve haloperoxidase stability [20].

Biocatalytic Pathway Development

The development of biocatalytic pathways for 3-bromo-2-hydroxypropanoic acid synthesis has focused on multi-enzyme systems [11]. These systems combine the selectivity of individual enzymes to achieve complex transformations that would be difficult to accomplish using single-enzyme approaches [11]. Research has demonstrated that carefully designed enzyme cascades can provide efficient routes to halogenated carboxylic acids [11].

Lipase-catalyzed reactions have been explored as a component of biocatalytic synthesis pathways [11]. Candida antarctica lipase B has been shown to catalyze the esterification of propanoic acid derivatives under mild conditions [28]. The enzyme's broad substrate specificity makes it suitable for processing halogenated substrates, including brominated carboxylic acids [11].

Enzymatic hydrolysis reactions have been utilized to modify polymer surfaces through the grafting of carboxylic acids [11]. Humicola insolens cutinase has been employed to increase the number of hydroxyl groups on polymer surfaces, which can then be functionalized with carboxylic acids [11]. This approach demonstrates the versatility of enzymatic methods in materials modification applications [11].

Protein Engineering for Enhanced Bromination

Protein engineering approaches have been developed to improve the performance of brominating enzymes [17]. Site-directed mutagenesis has been used to enhance enzyme stability and substrate specificity [17]. These modifications can improve enzyme tolerance to bromine-containing reaction mixtures while maintaining catalytic activity [17].

The development of leader-guided substrate recognition systems has enabled the creation of more selective brominating enzymes [17]. These systems utilize N-terminal leader peptides to direct bromination to specific tryptophan residues, providing regioselective control over the bromination process [17]. The engineered enzymes maintain rigid specificity for bromination, avoiding competing chlorination reactions [17].

Enzyme immobilization strategies have been implemented to improve the stability and recyclability of brominating enzymes [17]. Immobilized enzymes can be recovered and reused multiple times, reducing the overall cost of the biocatalytic process [17]. The immobilization also provides protection against enzyme deactivation by reaction products [17].

Table 3: Enzymatic Bromination Performance Comparison

| Enzyme System | Substrate Conversion (%) | Reaction Time (hours) | Temperature (°C) | pH Range | Reusability Cycles |

|---|---|---|---|---|---|

| Chloroperoxidase | 75-85 | 2-4 | 25-30 | 4.5-5.5 | 1-2 |

| Horseradish Peroxidase | 80-90 | 4-8 | 25-35 | 5.0-6.0 | 3-5 |

| Lactoperoxidase | 70-80 | 3-6 | 25-30 | 5.5-6.5 | 1-3 |

| Engineered Brominating Enzyme | 90-95 | 1-3 | 25-40 | 5.0-7.0 | 5-10 |

The data in Table 3 demonstrates the superior performance of engineered brominating enzymes compared to naturally occurring haloperoxidases [17] [20]. The enhanced stability and reusability of engineered systems make them more attractive for practical applications [17].

Green Chemistry Approaches: Solvent-Free and Catalytic Innovations

Green chemistry approaches to 3-bromo-2-hydroxypropanoic acid synthesis focus on minimizing environmental impact while maintaining high efficiency and selectivity [10]. These methodologies emphasize the use of renewable reagents, reduced solvent consumption, and improved atom economy [10]. The development of sustainable bromination processes represents a critical advancement in environmentally conscious synthetic chemistry [10].

Solvent-Free Bromination Methods

Solvent-free bromination reactions have emerged as an important green chemistry approach for synthesizing halogenated carboxylic acids [34]. These methods eliminate the need for organic solvents, reducing waste generation and improving the environmental profile of the synthesis [34]. Research has demonstrated that solvent-free conditions can often provide superior yields compared to traditional solution-phase reactions [34].

Metal-free bromination methodologies have been developed using hypervalent iodine reagents as oxidants [34]. Iodobenzene diacetate in the presence of potassium bromide has been shown to effectively brominate carboxylic acids under ambient conditions [34]. The reaction proceeds through a radical mechanism, with the hypervalent iodine reagent serving as a single-electron oxidant [34].

Mechanistic studies of solvent-free bromination have revealed that the absence of solvent can enhance the interaction between reactants [34]. The increased concentration of reactants in solvent-free systems leads to more efficient collisions and improved reaction rates [34]. Additionally, the lack of solvent eliminates competing solvation effects that can reduce reactivity [34].

The optimization of solvent-free bromination conditions has focused on temperature control and reaction time minimization [34]. Studies have shown that reactions conducted at ambient temperature often provide the best balance of yield and selectivity [34]. Higher temperatures can lead to increased side reactions, while lower temperatures may result in incomplete conversions [34].

Ionic Liquid Catalysis

Ionic liquid-catalyzed bromination represents a significant advancement in green chemistry methodology [29]. These systems utilize ionic liquids as both solvents and catalysts, providing enhanced reactivity while maintaining environmental compatibility [29]. Research has demonstrated that ionic liquids can dramatically improve the efficiency of bromination reactions [29].

Metal-free aerobic oxidative bromination using ionic liquid catalysts has been developed as a sustainable alternative to traditional methods [29]. The system employs hydrobromic acid as a bromine source and 2-methylpyridinium nitrate ionic liquid as a recyclable catalyst [29]. Water serves as the reaction medium, further enhancing the environmental profile [29].

The mechanism of ionic liquid-catalyzed bromination involves the generation of reactive bromine species through aerobic oxidation [29]. The ionic liquid facilitates the oxidation of bromide ions by oxygen, generating electrophilic bromine species that can react with organic substrates [29]. This approach eliminates the need for stoichiometric oxidants [29].

Brønsted acidic ionic liquids have been shown to accelerate halogenation reactions through acid catalysis [33]. The ionic liquid 1-methyl-3-(4-sulfobutyl)imidazolium triflate has been demonstrated to catalyze bromination reactions with N-bromosuccinimide under mild conditions [33]. The system provides excellent yields with short reaction times and can be reused multiple times [33].

Electrochemical Bromination

Electrochemical bromination methods offer a clean and efficient approach to halogenation reactions [30]. These systems use electrical energy as the driving force for bromination, eliminating the need for chemical oxidants [30]. Research has shown that electrochemical methods can provide excellent selectivity and atom economy [30].

Metal-free electrochemical bromination has been developed using tetrabutylammonium bromide as both a brominating agent and electrolyte [30]. The system utilizes carbon electrodes that can be reused multiple times without loss of activity [30]. The method operates at ambient temperature and is compatible with various functional groups [30].

The mechanism of electrochemical bromination involves the anodic oxidation of bromide ions to generate reactive bromine species [30]. The electrons generated at the cathode can be utilized for simultaneous reduction reactions, maximizing the atom economy of the process [30]. This dual functionality represents a significant advantage over traditional bromination methods [30].

On-site halogen generation through electrolysis has been implemented to improve the safety and efficiency of bromination reactions [16]. The system produces halogen gas from halide salts as needed, eliminating the need for handling and storage of dangerous halogenating agents [16]. The simultaneously generated hydrogen gas can be utilized for hydrogenation reactions [16].

Catalytic Aerobic Bromination

Catalytic aerobic bromination systems have been developed to utilize atmospheric oxygen as the terminal oxidant [10]. These systems represent a significant advancement in green chemistry by replacing stoichiometric oxidants with abundant oxygen [10]. Research has demonstrated that carefully designed catalytic systems can achieve high efficiency and selectivity [10].

Transition-metal-free aerobic bromination has been accomplished using ionic liquid promoters [10]. The system employs sodium bromide or aqueous hydrogen bromide as the bromine source and uses oxygen as the oxidant [10]. The ionic liquid promotes the formation of reactive bromine species while maintaining high chemoselectivity [10].

The mechanism of catalytic aerobic bromination involves the formation of radical intermediates through oxygen activation [10]. The radical pathway allows for controlled bromination with minimal over-bromination [10]. Evidence for the radical mechanism has been provided through mechanistic studies and radical trapping experiments [10].

Table 4: Green Chemistry Bromination Methods Comparison

| Method | Solvent | Catalyst | Oxidant | Yield (%) | Atom Economy (%) | Environmental Factor |

|---|---|---|---|---|---|---|

| Solvent-Free | None | PhI(OAc)₂ | Air | 85-92 | 88-94 | 2.1 |

| Ionic Liquid | IL | IL | O₂ | 88-95 | 90-96 | 1.8 |

| Electrochemical | Aqueous | None | Electricity | 82-89 | 95-98 | 1.5 |

| Aerobic Catalytic | Minimal | Organic | O₂ | 86-93 | 89-95 | 1.9 |

The data in Table 4 demonstrates the superior environmental performance of green chemistry approaches [10] [29] [30] [34]. The electrochemical method shows the highest atom economy, while the ionic liquid approach provides the best yields [10] [29] [30].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive;Irritant